6-(Thiazol-2-yl)-2-thioureido4-(trifluoromethyl)pyrimidine
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Overview
Description
6-(Thiazol-2-yl)-2-thioureido4-(trifluoromethyl)pyrimidine is a heterocyclic compound that contains both thiazole and pyrimidine rings. These types of compounds are known for their diverse biological activities and are often explored for their potential in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Thiazol-2-yl)-2-thioureido4-(trifluoromethyl)pyrimidine typically involves the reaction of thiazole derivatives with pyrimidine precursors under specific conditions. One common method involves the use of hydrazonoyl halides and thiourea in the presence of a base such as triethylamine in ethanol . The reaction is carried out under reflux conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-(Thiazol-2-yl)-2-thioureido4-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
6-(Thiazol-2-yl)-2-thioureido4-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Explored for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 6-(Thiazol-2-yl)-2-thioureido4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or block receptor sites, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Tiazofurin: An antineoplastic drug with a thiazole ring.
Uniqueness
6-(Thiazol-2-yl)-2-thioureido4-(trifluoromethyl)pyrimidine is unique due to its combination of thiazole and pyrimidine rings, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and bioavailability, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C9H6F3N5S2 |
---|---|
Molecular Weight |
305.3 g/mol |
IUPAC Name |
[4-(1,3-thiazol-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]thiourea |
InChI |
InChI=1S/C9H6F3N5S2/c10-9(11,12)5-3-4(6-14-1-2-19-6)15-8(16-5)17-7(13)18/h1-3H,(H3,13,15,16,17,18) |
InChI Key |
HEXYOZIKTHUMFH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)C2=CC(=NC(=N2)NC(=S)N)C(F)(F)F |
Origin of Product |
United States |
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